4-Methoxy-6-methyl-5H-1,3-diazepine
Overview
Description
4-Methoxy-6-methyl-5H-1,3-diazepine is a heterocyclic compound with the molecular formula C7H10N2O. It is characterized by a seven-membered ring containing two nitrogen atoms and one oxygen atom.
Preparation Methods
The synthesis of 4-Methoxy-6-methyl-5H-1,3-diazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-methoxy-2-methyl-1,3-diaminopropane with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Methoxy-6-methyl-5H-1,3-diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as halides or amines replace existing substituents.
Scientific Research Applications
4-Methoxy-6-methyl-5H-1,3-diazepine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-5H-1,3-diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxy-6-methyl-5H-1,3-diazepine can be compared with other similar compounds, such as:
4-Methoxy-6-methyl-5H-1,3-oxazepine: Similar in structure but contains an oxygen atom in place of one nitrogen atom.
4-Methoxy-6-methyl-5H-1,3-thiazepine: Contains a sulfur atom instead of one nitrogen atom.
4-Methoxy-6-methyl-5H-1,3-triazepine: Contains an additional nitrogen atom in the ring structure.
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which differentiate it from these similar compounds .
Properties
IUPAC Name |
4-methoxy-6-methyl-5H-1,3-diazepine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6-3-7(10-2)9-5-8-4-6/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCHMOWPQDWXBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C(C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539766 | |
Record name | 4-Methoxy-6-methyl-5H-1,3-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95680-67-4 | |
Record name | 4-Methoxy-6-methyl-5H-1,3-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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